molecular formula C16H21FN2O B7843992 (2-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone

(2-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone

Cat. No.: B7843992
M. Wt: 276.35 g/mol
InChI Key: VLYAMKFDKOYABB-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone: is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a fluorophenyl group attached to a spirocyclic diazaheterocycle, which contributes to its unique chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of 2-fluorobenzaldehyde with a suitable amine, followed by cyclization and further functional group modifications. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

(2-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the fluorophenyl group or the spirocyclic ring can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation products: Various oxo derivatives.

  • Reduction products: Reduced analogs with different functional groups.

  • Substitution products: A wide range of derivatives with different substituents on the fluorophenyl group or the spirocyclic ring.

Scientific Research Applications

(2-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone: has shown potential in several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders and inflammation.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

(2-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone: can be compared with other similar compounds, such as:

  • 2-Fluorophenylmethanone: Similar structure but lacks the spirocyclic diazaheterocycle.

  • 2,8-Diazaspiro[5.5]undecan-2-ylmethanone: Similar spirocyclic structure but lacks the fluorophenyl group.

  • Other fluorophenyl derivatives: Various derivatives with different substituents on the fluorophenyl group.

The uniqueness of This compound lies in its combination of the fluorophenyl group and the spirocyclic diazaheterocycle, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2,8-diazaspiro[5.5]undecan-2-yl-(2-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c17-14-6-2-1-5-13(14)15(20)19-10-4-8-16(12-19)7-3-9-18-11-16/h1-2,5-6,18H,3-4,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYAMKFDKOYABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C2)C(=O)C3=CC=CC=C3F)CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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